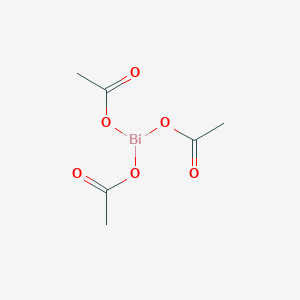![molecular formula C10H16ClN2O2+ B12062345 trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride is a quaternary ammonium compound with the molecular formula C10H15ClN2O2. It is characterized by the presence of a trimethylammonium group attached to a benzyl group substituted with a nitro group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride typically involves the quaternization of trimethylamine with 4-nitrobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then isolated by precipitation with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-aminobenzyltrimethylammonium chloride.
Substitution: Various substituted benzyltrimethylammonium chlorides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Wirkmechanismus
The mechanism of action of trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This compound targets microbial cell membranes, making it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium bromide: Used in biochemical research for its surfactant properties.
Uniqueness
Trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride is unique due to the presence of the nitro group, which can be chemically modified to introduce various functional groups. This versatility makes it valuable in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C10H16ClN2O2+ |
|---|---|
Molekulargewicht |
231.70 g/mol |
IUPAC-Name |
trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride |
InChI |
InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1; |
InChI-Schlüssel |
SBPSWIPEYIVRNF-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)




![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
